molecular formula C9H9N3O B2519932 2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 96134-65-5

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B2519932
CAS No.: 96134-65-5
M. Wt: 175.191
InChI Key: MHYGUGBTOPYBBG-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Scientific Research Applications

Electrosynthesis of Derivatives

2-(1,3,4-Oxadiazol-2-yl)aniline derivatives have been developed through intramolecular decarboxylative coupling, employing electrochemistry. This method utilizes isatins as amino-attached C1 sources, resulting in a variety of derivatives with moderate to good yields (Qian et al., 2020).

Copper-Catalyzed Synthesis

A copper-catalyzed domino protocol has been utilized for synthesizing these derivatives from isatins and hydrazides. This process integrates condensation, base-promoted ring-opening, and decarboxylative coupling (Xu et al., 2015).

Biological Evaluation

A series of N-substituted aniline derivatives have been synthesized and evaluated for their antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Antimicrobial Activity

These derivatives have shown moderate to good antimicrobial activities against various bacterial and fungal strains (Kavitha et al., 2016).

Structural Analysis

The structural analysis of these compounds has been conducted through various spectroscopic methods, including IR, NMR, and mass spectrometry. X-ray structural analysis revealed co-planar aromatic rings in these compounds (Souldozi et al., 2007).

Fluorescence Studies

Fluorescence quenching studies of thiophene substituted 1,3,4-oxadiazole derivatives by aniline in various solvents have been carried out to understand internal mechanisms and characterize novel fluorophores as favorable aniline sensing media (Naik et al., 2018).

Fluoride Chemosensors

Novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups have been developed, displaying color changes and optical shifts upon the addition of fluoride (Ma et al., 2013).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been synthesized and assessed for their corrosion inhibition ability towards mild steel in sulfuric acid. These studies include gravimetric, electrochemical, and SEM methods, revealing protective layer formation and mixed-type behavior of these inhibitors (Ammal et al., 2018).

Mechanism of Action

Target of Action

2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a derivative of 1,3,4-oxadiazoles, which are known to have a broad range of chemical and biological properties 1,3,4-oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They act on enzymes like thymidylate-synthase, HDAC(histone deacetylase), topoisomerase II, telomerase, thymidine phosphorylase to stop proliferation .

Mode of Action

It is known that 1,3,4-oxadiazoles interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain enzymes, thereby disrupting the normal functioning of cells .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to act on several pathways, including inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Pharmacokinetics

The physicochemical properties of 1,3,4-oxadiazoles suggest that they may have favorable pharmacokinetic profiles .

Result of Action

1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may induce changes at both the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of 1,3,4-oxadiazole derivatives .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Properties

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYGUGBTOPYBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96134-65-5
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
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Synthesis routes and methods I

Procedure details

A mixture of 2-methyl-5-(2-nitro-phenyl)-[1,3,4]oxadiazole (0.73 g) and 50% Raney Ni (1 mL) in methanol (5 mL) and ethyl acetate (25 mL) was shaken under 50 psi of hydrogen for 3 hours. Filtration through celite and concentration of the filtrate provided 0.62 g of 2-methyl-5-(2-amino-phenyl)-[1,3,4]oxadiazole: 1H NMR (400 MHz, CDCl3) δ 7.71 (dd, 1H), 7.26 (dd, 1H), 6.76 (m, 2H), 5.81 (bs, 2H), 2.61 (s, 3H).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of isatoic anhydride (16.3 g, 0.1 mol), p-toluenesulfonic acid (0.2 g, 1.1 mmol), glacial acetic acid (10 ml), acethydrazide (7.4 g, 0.1 mol) and dry toluene (90 ml) was stirred at 120° C. for 4 h, cooledto room temperature and poured into ice water. Toluene (500 ml) was added, and the phases were separated. The aqueous phase was extracted with CH2Cl2 (2×100 ml).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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